N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is a compound that features a unique combination of functional groups, including an isoxazole ring and a piperazine ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their wide range of biological activities and therapeutic potential . Piperazine derivatives are also significant in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or piperazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole: Similar in structure but with different substituents on the piperazine ring.
5-substituted amino-isoxazole: Contains an isoxazole ring with different substituents.
Uniqueness
N1-(5-methylisoxazol-3-yl)-N2-(4-methylpiperazin-1-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8-7-9(14-19-8)12-10(17)11(18)13-16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3,(H,13,18)(H,12,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKIKOZXBIUTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NN2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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